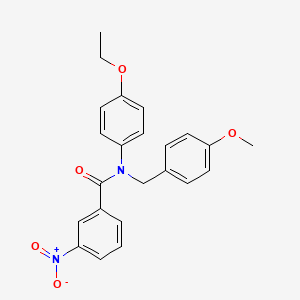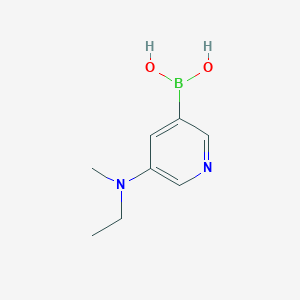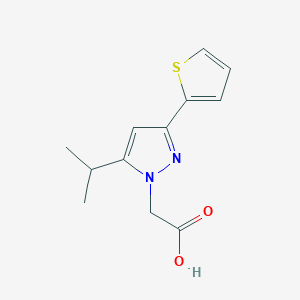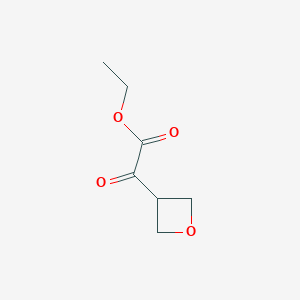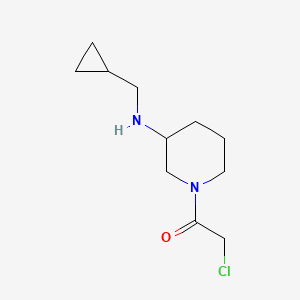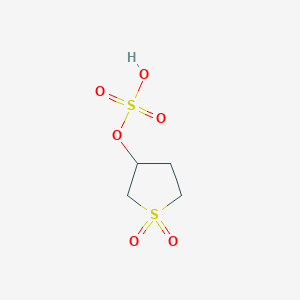
1,1-Dioxidotetrahydrothiophen-3-yl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxidotetrahydrothiophen-3-yl hydrogen sulfate is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and a hydrogen sulfate group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxidotetrahydrothiophen-3-yl hydrogen sulfate typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of tetrahydrothiophene using hydrogen peroxide or peracids to introduce the sulfone group. The resulting 1,1-dioxidotetrahydrothiophene is then reacted with sulfur trioxide or chlorosulfonic acid to form the hydrogen sulfate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dioxidotetrahydrothiophen-3-yl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted tetrahydrothiophene derivatives.
Applications De Recherche Scientifique
1,1-Dioxidotetrahydrothiophen-3-yl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a modulator of biological pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-dioxidotetrahydrothiophen-3-yl hydrogen sulfate involves its interaction with molecular targets through its sulfone and hydrogen sulfate groups. These functional groups can participate in various chemical reactions, leading to the modulation of biological pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dioxidotetrahydrothiophen-3-yl methanesulfonate: Similar structure but with a methanesulfonate group instead of hydrogen sulfate.
1,1-Dioxidotetrahydrothiophen-3-yl acetate: Similar structure but with an acetate group.
Propriétés
Formule moléculaire |
C4H8O6S2 |
|---|---|
Poids moléculaire |
216.2 g/mol |
Nom IUPAC |
(1,1-dioxothiolan-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C4H8O6S2/c5-11(6)2-1-4(3-11)10-12(7,8)9/h4H,1-3H2,(H,7,8,9) |
Clé InChI |
ZZXUSZUYCQXMJY-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


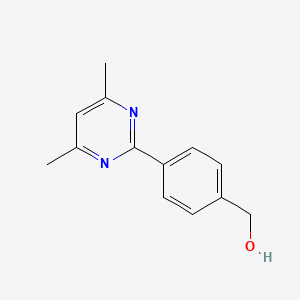
![Di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12993753.png)


![N-Benzyl-3-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12993771.png)




